Dihydro-5-methyl-5-pentylfuran-2(3H)-one is a chemical compound known for its significant role in flavor and aroma profiles, particularly in food science. This compound, also referred to as dihydro-5-pentyl-2(3H)-furanone, is recognized for its creamy and milky flavor characteristics, making it valuable in the food industry for enhancing sensory attributes. It is classified under the category of furanones, which are cyclic compounds containing a furan ring and a carbonyl group.
Dihydro-5-methyl-5-pentylfuran-2(3H)-one can be sourced from various natural products, particularly through the thermal treatment of certain food matrices. It is classified as a volatile organic compound and belongs to the broader class of furan derivatives. Its presence has been noted in various food products, including dairy and tea, contributing to their unique flavors .
The synthesis of dihydro-5-methyl-5-pentylfuran-2(3H)-one can be achieved through several methods, primarily involving thermal processes that promote the formation of furanones from precursors such as fatty acids or other carbonyl compounds. One notable method includes the heating of milk or cream, which can lead to the formation of this compound as a result of Maillard reactions and lipid oxidation.
The synthesis often requires precise control over temperature and time to optimize yield and flavor profile. For instance, studies have indicated that heating at specific temperatures (e.g., around 180 °C) for a defined duration (e.g., 20 minutes) can maximize the intensity of desirable volatile compounds while minimizing degradation .
Dihydro-5-methyl-5-pentylfuran-2(3H)-one has a molecular formula of C₁₁H₂₁O₂ and features a furan ring with additional methyl and pentyl groups attached. The structure can be represented as follows:
The compound exhibits a specific retention index when analyzed via gas chromatography, which is essential for its identification in complex mixtures. The retention index for dihydro-5-methyl-5-pentylfuran-2(3H)-one has been documented in various studies, aiding in its characterization during analytical procedures .
Dihydro-5-methyl-5-pentylfuran-2(3H)-one undergoes several chemical reactions typical of furanones, including nucleophilic additions and oxidation reactions. These reactions can lead to the formation of various derivatives that may possess different sensory properties.
In food chemistry, the stability of this compound under different processing conditions (such as heat and pH variations) is crucial. Understanding these reactions helps in optimizing food formulations to retain desirable flavors while ensuring safety and quality .
The mechanism by which dihydro-5-methyl-5-pentylfuran-2(3H)-one contributes to flavor involves its interaction with olfactory receptors in humans. Upon consumption, the volatile compounds are released and detected by sensory receptors, leading to flavor perception.
Dihydro-5-methyl-5-pentylfuran-2(3H)-one is typically a colorless to pale yellow liquid with a pleasant aroma reminiscent of dairy products. Its boiling point and volatility make it suitable for use in flavoring applications.
The compound is stable under normal conditions but can degrade under extreme heat or prolonged exposure to air. Its solubility in various solvents (e.g., ethanol, water) varies, influencing its application in different food systems .
Dihydro-5-methyl-5-pentylfuran-2(3H)-one finds extensive applications in the food industry as a flavoring agent. It is particularly useful in dairy products, baked goods, and beverages where creamy flavors are desired. Additionally, its role in enhancing sensory attributes makes it valuable for product development in both commercial and artisanal food contexts.
Dihydro-5-methyl-5-pentylfuran-2(3H)-one is a cyclic γ-lactone structurally related to terpenoid-derived volatiles. In plants, its biosynthesis intersects with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which generate universal terpenoid precursors. The MVA pathway in the cytosol/endoplasmic reticulum synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) from acetyl-CoA, while the plastid-localized MEP pathway produces these precursors from pyruvate and glyceraldehyde-3-phosphate [1] [4] [9]. Limited metabolic crosstalk occurs between these compartments, enabling mixed-origin terpenoids [4] [7].
Table 1: Key Enzymes in Terpenoid Precursor Pathways Relevant to Lactone Synthesis
Enzyme | Pathway | Subcellular Location | Function | Relevance to Lactones |
---|---|---|---|---|
HMGR | MVA | Endoplasmic reticulum | Catalyzes HMG-CoA → mevalonate (rate-limiting) | Supplies precursors for sesquiterpenes |
DXS | MEP | Plastid | Condenses pyruvate + GAP → DXP | Drives monoterpene-derived metabolites |
IPP isomerase | Both | Cytosol/plastid | Converts IPP ↔ DMAPP | Balances precursor pools |
Terpene synthases (TPS) | Downstream | Multiple | Cyclizes prenyl diphosphates | Forms terpene backbones for oxidation |
Downstream, sesquiterpenes (C15) from farnesyl diphosphate (FPP) undergo oxidative modifications via cytochrome P450 enzymes (e.g., CYP71, CYP99 families), yielding oxygenated intermediates. These are processed by dehydrogenases (e.g., short-chain dehydrogenases/reductases) to form γ-lactone rings—a structural hallmark of dihydro-5-methyl-5-pentylfuran-2(3H)-one. Artemisia annua and Mentha species exemplify plants where similar lactonization mechanisms occur [4] [9]. Environmental stressors (e.g., herbivory) upregulate these pathways via jasmonate signaling, enhancing lactone production as part of indirect defense responses [1].
In animal-derived foods, dihydro-5-methyl-5-pentylfuran-2(3H)-one arises from thermal oxidation of phospholipids and triglycerides. Unsaturated fatty acids—notably oleic (C18:1), linoleic (C18:2), and arachidonic (C20:4) acids—are key precursors. During cooking or fermentation, these lipids degrade via:
Table 2: Lipid Sources and Key Volatiles in Food Systems
Lipid Source | Fatty Acid Profile | Key Aroma Compounds Generated | Formation Pathway |
---|---|---|---|
Egg yolk phospholipids | High oleic, arachidonic | 1-Octen-3-one, dihydrofuranones | Alkoxy radical fragmentation |
Beef intramuscular fat | Oleic, stearic, palmitic | Hexanal, nonanal, γ-lactones | β-Scission of hydroperoxides |
Preserved duck egg yolk | PUFA-rich triglycerides | (E)-2-Nonenal, benzene derivatives, lactones | Enzymatic oxidation + thermal degradation |
In preserved duck eggs, lipidomics reveals that phosphatidylethanolamines (PEs) and triacylglycerols (TGs) containing C18:1/C20:4 are primary precursors. During pickling, phospholipase A2 hydrolysis releases free fatty acids, which oxidize into 9- or 13-hydroperoxides. These decompose into C9 or C13 carbonyls (e.g., 2,4-decadienal), which cyclize via nucleophilic acyl substitution to form the pentyl-substituted γ-lactone [5] [8]. This pathway dominates in lipid-rich matrices like meats and dairy, contributing buttery, creamy notes.
Enzymatic cyclization furnishes the γ-lactone core through three mechanisms:
Table 3: Enzymes Catalyzing Lactone Formation from Fatty Acids
Enzyme Class | Example Enzymes | Substrate Specificity | Catalytic Mechanism |
---|---|---|---|
Cytochrome P450s | CYP71 (plants), CYP52 (yeast) | Long-chain aldehydes/ketones | Baeyer-Villiger oxidation → esterification |
Old Yellow Enzymes (OYE) | NemA, XenA | α,β-Unsaturated carbonyls | Reductive cleavage + cyclization |
Fatty acid decarboxylases | OleTJE, CvFAP | C12-C22 free fatty acids | Radical-based decarboxylation |
Kinetic studies show OleTJE (a bacterial P450) decarboxylates palmitic acid to 1-pentadecene but produces trace γ-lactones from δ-hydroxy acids. Efficiency increases when paired with alcohol dehydrogenases in engineered cascades [10]. In plants, BAHD acyltransferases esterify terpene-alcohol intermediates, which cyclize via intramolecular nucleophilic attack—a route implicated in Nicotiana lactone biosynthesis [4] [7].
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